
2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a methyl group, and two trifluoromethyl groups attached to a dihydropyrimidine ring, along with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets more effectively .
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile: Lacks the methyl group at the 6-position.
2-(4-Tert-butylphenyl)-6-methyl-1,4-dihydropyrimidine-5-carbonitrile: Lacks the trifluoromethyl groups.
Uniqueness
The unique combination of tert-butyl, methyl, and trifluoromethyl groups in 2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its enhanced stability, lipophilicity, and reactivity distinguish it from similar compounds .
Properties
Molecular Formula |
C18H17F6N3 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H17F6N3/c1-10-13(9-25)16(17(19,20)21,18(22,23)24)27-14(26-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,1-4H3,(H,26,27) |
InChI Key |
IFZGQHNTMHFNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=CC=C(C=C2)C(C)(C)C)(C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.